
6-フェニル-4,5,6,7-テトラヒドロ-1,3-ベンゾチアゾール-2-カルバルデヒド
説明
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a chemical compound with the CAS Number: 1272811-40-1 . It has a molecular weight of 243.33 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde . The InChI code for this compound is 1S/C14H13NOS/c16-9-14-15-12-7-6-11 (8-13 (12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is typically stored at room temperature . The molecular weight of this compound is 243.33 .科学的研究の応用
抗真菌および抗菌活性
化合物6-フェニル-4,5,6,7-テトラヒドロ-1,3-ベンゾチアゾール-2-カルバルデヒドは、さまざまな菌株の真菌と細菌の治療における可能性について評価されています。 これは、耐性株に効果的な新しい抗菌剤の開発における使用を示唆しています .
抗増殖活性
研究によると、この化合物の誘導体は、細胞の増殖と増殖を阻害する能力である抗増殖活性を示しています。 これは、癌細胞の急速な増殖を制御することが主要な目標である癌研究において特に関連しています .
抗C型肝炎ウイルス活性
6-フェニル-テトラヒドロ-1,3-ベンゾチアゾール骨格に基づく化合物は、C型肝炎の新しい治療法につながる可能性のあるHCVウイルスタンパク質の活性を阻害する可能性を示しています .
腐食抑制
6-フェニル-テトラヒドロ-1,3-ベンゾチアゾールの誘導体は、鋼の酸腐食保護のための阻害組成物の開発に使用されてきました。 この用途は、腐食が材料の劣化と安全上の問題につながる可能性のある産業環境において重要です .
生物活性
この化合物の構造の一部であるベンゾチアゾール核は、さまざまな生物活性を有する新製品の研究に関与しています。 これらには、抗菌剤、抗癌剤、抗真菌剤、駆虫剤、抗糖尿病剤、アミロイドイメージング剤、抗癌剤などがあります .
化学合成
作用機序
Target of Action
The primary targets of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound may interact with its targets through a series of chemical reactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an area of ongoing research. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .
生化学分析
Biochemical Properties
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can lead to changes in metabolic flux and levels of metabolites. The compound can also affect the activity of other enzymes and cofactors, influencing overall metabolic processes within the cell.
Transport and Distribution
The transport and distribution of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and duration of action.
Subcellular Localization
The subcellular localization of 6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
特性
IUPAC Name |
6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-9-14-15-12-7-6-11(8-13(12)17-14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNFJNHZWZROBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



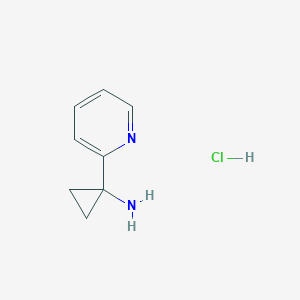
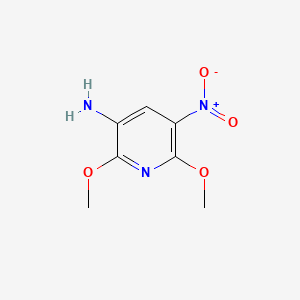

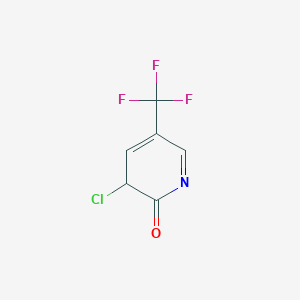
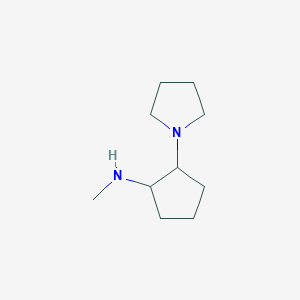

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)
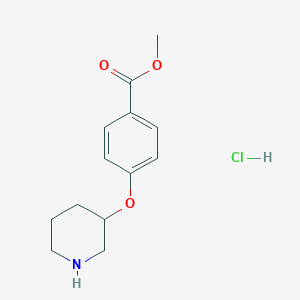
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)
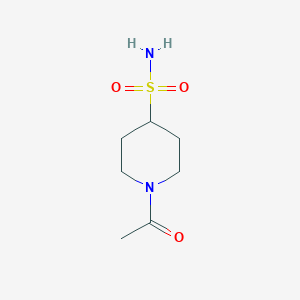

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)
